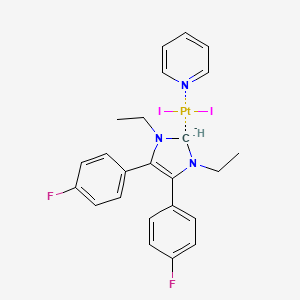
ROS-ERS inducer 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROS-ERS inducer 1: is a platinum (II)-N-heterocyclic carbene complex derived from 4,5-diarylimidazole. It is known for its ability to induce endoplasmic reticulum stress accompanied by the generation of reactive oxygen species. This compound is particularly significant in cancer research due to its higher anticancer activity compared to cisplatin .
Preparation Methods
Synthetic Routes and Reaction Conditions: : ROS-ERS inducer 1 is synthesized from 4,5-diarylimidazole through a series of chemical reactions that involve the formation of a platinum (II)-N-heterocyclic carbene complex. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: : While detailed industrial production methods are not widely documented, the synthesis typically involves scaling up the laboratory procedures with adjustments to reaction times, temperatures, and purification techniques to ensure consistency and quality in larger batches .
Chemical Reactions Analysis
Types of Reactions: : ROS-ERS inducer 1 primarily undergoes reactions that involve the generation of reactive oxygen species and induction of endoplasmic reticulum stress. These reactions are crucial for its biological activity, particularly in inducing immunogenic cell death in cancer cells .
Common Reagents and Conditions: : The synthesis and reactions of this compound often involve reagents such as platinum (II) salts, imidazole derivatives, and various organic solvents. Conditions such as controlled temperature, pH, and the presence of specific catalysts are essential for the desired reactions .
Major Products: : The primary product of interest is the this compound complex itself, which is characterized by its ability to induce endoplasmic reticulum stress and generate reactive oxygen species. This leads to the release of damage-associated molecular patterns in hepatocellular carcinoma cells .
Scientific Research Applications
Biology: : In biological research, this compound is used to study the mechanisms of endoplasmic reticulum stress and reactive oxygen species generation. It serves as a tool to understand cellular stress responses and their implications in various diseases .
Medicine: : ROS-ERS inducer 1 has shown significant potential in cancer therapy. Its ability to induce immunogenic cell death makes it a promising candidate for developing new anticancer drugs. It is particularly effective against hepatocellular carcinoma cells .
Industry: : While its industrial applications are still under exploration, the compound’s unique properties could lead to its use in developing new materials and chemical processes that leverage its reactivity and stress-inducing capabilities .
Mechanism of Action
ROS-ERS inducer 1 exerts its effects by inducing endoplasmic reticulum stress and generating reactive oxygen species. This leads to the release of damage-associated molecular patterns in cancer cells, triggering immunogenic cell death. The molecular targets and pathways involved include the activation of stress response pathways and the modulation of cellular redox states .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to ROS-ERS inducer 1 include other platinum (II)-N-heterocyclic carbene complexes and imidazole derivatives. These compounds also exhibit reactivity towards generating reactive oxygen species and inducing cellular stress .
Uniqueness: : this compound stands out due to its higher anticancer activity compared to cisplatin and its ability to induce a specific type of immunogenic cell death. This makes it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C24H24F2I2N3Pt- |
|---|---|
Molecular Weight |
841.4 g/mol |
IUPAC Name |
1,3-diethyl-4,5-bis(4-fluorophenyl)-2H-imidazol-2-ide;diiodoplatinum;pyridine |
InChI |
InChI=1S/C19H19F2N2.C5H5N.2HI.Pt/c1-3-22-13-23(4-2)19(15-7-11-17(21)12-8-15)18(22)14-5-9-16(20)10-6-14;1-2-4-6-5-3-1;;;/h5-13H,3-4H2,1-2H3;1-5H;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
QJNROVCXQHDHPE-UHFFFAOYSA-L |
Canonical SMILES |
CCN1[CH-]N(C(=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC.C1=CC=NC=C1.I[Pt]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















